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Florfenicol-d3 Amine

Cat. No.: B12381449
M. Wt: 250.31 g/mol
InChI Key: XLSYLQDVLAXIKK-BFHKXKNSSA-N
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Description

Contextualization within Deuterium-Labeled Analog Research

The practice of replacing hydrogen atoms with their heavy isotope, deuterium (B1214612), has become a widespread strategy in medicinal and analytical chemistry. medchemexpress.comnih.gov This process, known as deuteration, creates compounds that are chemically very similar to their non-labeled counterparts but possess a greater mass. acanthusresearch.com While precision deuteration can sometimes be used to alter the metabolic profiles of therapeutic drugs, its most common application is in the creation of tracers for quantitation during drug development and analysis. medchemexpress.comnih.gov Florfenicol-d3 (B3026104) Amine is a prime example of such a deuterated analog, designed specifically for analytical purposes rather than pharmacological activity. medchemexpress.comveeprho.com

The Significance of Stable Isotope-Labeled Compounds in Analytical Chemistry

Stable isotope-labeled (SIL) compounds, which incorporate non-radioactive isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are transformative tools in analytical chemistry. acanthusresearch.commusechem.com Their use is particularly vital in quantitative mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net The core benefit of a SIL compound is that it behaves almost identically to the non-labeled analyte during sample extraction, cleanup, and ionization in the mass spectrometer. acanthusresearch.comacs.org However, due to its higher mass, it produces a distinct signal that can be separately detected. acanthusresearch.com This allows it to serve as a perfect internal standard, enabling precise correction for procedural variations or sample matrix effects, where other substances in a sample might interfere with the measurement. musechem.comacs.org The use of SIL internal standards dramatically improves the accuracy, precision, and reliability of quantitative analyses. musechem.comresearchgate.net

Foundational Role of Florfenicol-d3 Amine as an Internal Standard in Advanced Spectrometric Techniques

The primary and foundational role of this compound is to serve as an internal standard for the accurate quantification of Florfenicol (B1672845) and its metabolite, Florfenicol Amine, in complex biological and environmental samples. veeprho.com In many analytical methods, a related but different deuterated compound, Florfenicol-d3, is used as the internal standard to quantify both the parent drug and its amine metabolite simultaneously. nih.govresearchgate.net

Research studies validating methods for detecting Florfenicol residues frequently employ a deuterated internal standard. For instance, a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of Florfenicol and Florfenicol Amine in bull serum and seminal plasma utilized Florfenicol-d3 for this purpose. nih.govunibo.it The internal standard ensures that any variability during sample preparation or analysis that affects the target analytes also affects the standard in the same way, leading to highly reliable and reproducible results. musechem.comscispace.com This is critical for studies determining the concentration and depletion of these compounds in various tissues, such as in cattle, poultry, and fish. nih.govresearchgate.netnih.gov The high selectivity and accuracy afforded by using a SIL standard like this compound are essential for regulatory monitoring and pharmacokinetic research. veeprho.comnih.gov

Chemical Properties and Classification

Below are the key chemical identifiers and properties for this compound.

PropertyValueSource
Chemical Name ent-Florfenicol Amine-d3 nih.govpharmaffiliates.com
Molecular Formula C₁₀H₁₁D₃FNO₃S invivochem.compharmaffiliates.com
Molecular Weight 250.30 g/mol invivochem.compharmaffiliates.com
CAS Number 1217625-88-1 invivochem.comnih.govpharmaffiliates.com
Appearance Off-White Solid pharmaffiliates.com

Research Applications of this compound

The application of this compound is highly specific, centering on its use as an analytical tool.

Application AreaDescriptionResearch Context
Internal Standard Used as an internal standard in chromatographic methods coupled with mass spectrometric detection (e.g., LC-MS/MS). acanthusresearch.comTo accurately quantify levels of Florfenicol and its metabolite, Florfenicol Amine, in biological samples such as plasma, serum, and tissues. veeprho.comnih.gov
Pharmacokinetic Studies Facilitates reliable analysis in therapeutic drug monitoring and pharmacokinetic research by ensuring precise quantification. veeprho.comEssential for studies determining the absorption, distribution, metabolism, and excretion of Florfenicol in various animal species. medchemexpress.comnih.gov
Residue Analysis Supports the development of validated methods for detecting veterinary drug residues in food products derived from animals.Methods have been developed for quantifying Florfenicol and Florfenicol Amine in matrices like bull serum, seminal plasma, and fish muscle. nih.govresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14FNO3S B12381449 Florfenicol-d3 Amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14FNO3S

Molecular Weight

250.31 g/mol

IUPAC Name

(1R,2S)-2-amino-3-fluoro-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1/i1D3

InChI Key

XLSYLQDVLAXIKK-BFHKXKNSSA-N

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O

Origin of Product

United States

Synthesis and Physico Analytical Characterization of Florfenicol D3 Amine

Advanced Synthetic Methodologies for Deuterium (B1214612) Incorporation

The synthesis of deuterated amines has evolved from classical methods to more advanced and versatile strategies to achieve high levels of deuterium incorporation and regioselectivity.

A recently developed synthesis method for stable-isotope labeled Florfenicol (B1672845) amine starts with Florfenicol as the raw material. wipo.int The process involves the hydrolysis of Florfenicol to yield Florfenicol amine. wipo.int Subsequently, a hydrogen-deuterium exchange is performed under alkaline conditions to produce the stable-isotope labeled Florfenicol amine. wipo.int This method is noted for its short synthetic route, high atom utilization, and high yield, with the resulting chemical purity and deuterium isotope abundance reported to be 98.0% or higher. wipo.int

More broadly, the synthesis of deuterated amines has moved beyond traditional approaches, which often relied on the reduction of nitriles, imines, and amides with reagents like lithium aluminum deuteride (B1239839) (LiAlD4) or the alkylation of amines with deuterated alkyl halides. nih.gov These methods can have limitations regarding efficiency and the tolerance of various functional groups. bocsci.com

Modern, advanced methodologies offer greater versatility. nih.gov These can include:

Metal-Catalyzed Deuteration: Using metal catalysts for the direct deuteration of amines at positions alpha and/or beta to the nitrogen atom. nih.gov

Reductive Amination with Deuterated Reagents: Employing readily available deuterated reducing agents like PhSiD3 in the presence of a catalyst. nih.gov

Use of D2O or EtOD: Incorporating deuterium under reductive conditions using deuterium oxide (D2O) or deuterated ethanol (B145695) (EtOD) as the deuterium source. nih.govnih.gov

Ynamide Chemistry: A metal-free synthesis where ynamides are treated with a mixture of triflic acid and a deuterated silane (B1218182) to produce amines with high levels of deuterium incorporation. nih.gov

For Florfenicol-d3 (B3026104) amine specifically, the deuterium atoms are incorporated into the methylsulfonyl group. lgcstandards.comscbt.com

Spectroscopic and Chromatographic Methods for Purity and Isotopic Enrichment Assessment

A combination of chromatographic and spectroscopic techniques is essential to confirm the chemical purity, structural integrity, and isotopic enrichment of Florfenicol-d3 amine. rsc.orgrsc.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are standard methods for determining the chemical purity of this compound. lgcstandards.comresearchgate.net These techniques separate the compound from any impurities or related substances. For instance, a purity of greater than 95% as determined by HPLC has been reported for commercial reference standards. lgcstandards.com In quantitative methods, such as those used for analyzing biological samples, UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS). nih.govnih.gov A typical chromatographic run for Florfenicol amine and its deuterated standard can be as short as 3.5 minutes using a C18 reversed-phase column. nih.govresearchgate.net

Spectroscopic Methods:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic enrichment. rsc.orgnih.gov By analyzing the full scan mass spectrum, the relative abundance of the deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0) species can be calculated to determine the isotopic purity. rsc.orgrsc.org For example, in a UHPLC-MS/MS method for quantifying Florfenicol and Florfenicol amine, two specific mass transitions are monitored for each analyte, with Florfenicol-d3 serving as the internal standard. researchgate.netnih.gov

The combination of these methods provides a comprehensive characterization, ensuring the compound is suitable for its intended use as a reference standard. rsc.org

Establishment of Reference Material Standards and Certified Analytical Data

This compound is established as a certified reference material (CRM) or analytical standard for use in various testing applications. lgcstandards.comhpc-standards.comaxios-research.com As a stable isotope-labeled internal standard, it is crucial for the accurate quantification of Florfenicol and its primary metabolite, Florfenicol amine, in biological matrices like animal tissues, milk, serum, and seminal plasma. veeprho.comnih.govhpc-standards.comfrontiersin.org

The establishment of a reference material involves rigorous characterization and is accompanied by a Certificate of Analysis (CoA). simsonpharma.comlgcstandards.com This document provides critical data about the material's quality and purity.

Key Data in a Certificate of Analysis:

Identity and Structure: Confirmed by techniques like NMR and MS.

Chemical Purity: Typically determined by HPLC or UHPLC and often stated as a percentage (e.g., >95%). lgcstandards.com

Isotopic Enrichment: The percentage of the desired deuterated species (d3) relative to other isotopic species, determined by MS. rsc.org High isotopic purity (e.g., ≥98%) is desirable. wipo.int

Concentration (for solutions): For standards sold in solution, the exact concentration and the solvent used (e.g., 100 µg/ml in Acetonitrile) are specified. hpc-standards.com

Storage Conditions: Recommended temperature for maintaining stability (e.g., +4°C or -20°C). lgcstandards.comfrontiersin.org

Lot-Specific Data: Each batch of the reference material is individually tested and given a unique lot number. scbt.com

By using a well-characterized reference standard like this compound, laboratories can ensure their analytical methods are accurate, precise, and compliant with regulatory guidelines for monitoring veterinary drug residues. researchgate.nethpc-standards.com

Physico-Analytical Data for this compound

Property Value/Information Source(s)
Chemical Name (αR)-α-[(1S)-1-Amino-2-fluoroethyl]-4-(methylsulfonyl-d3)benzenemethanol lgcstandards.comscbt.com
Molecular Formula C₁₀H₁₁D₃FNO₃S lgcstandards.comscbt.com
Molecular Weight 250.3 g/mol medchemexpress.comlgcstandards.com
Alternate CAS Number 108656-33-3 lgcstandards.com
Appearance Neat (often a solid) lgcstandards.com
Purity (by HPLC) >95% lgcstandards.com
Isotopic Enrichment ≥98% (D atom) wipo.int

| Storage Temperature | +4°C | lgcstandards.com |

Analytical Techniques for Characterization

Technique Purpose Source(s)
HPLC/UHPLC Chemical Purity Assessment, Separation nih.govlgcstandards.com
Mass Spectrometry (MS) Isotopic Enrichment, Molecular Weight Verification rsc.orgnih.gov

| NMR Spectroscopy | Structural Confirmation, Position of Deuterium Labels | rsc.orgrsc.org |

Table of Mentioned Compounds

Compound Name
This compound
Florfenicol
Florfenicol amine
Lithium aluminum deuteride
Phenylsilane-d3 (PhSiD3)

Methodological Development and Validation Utilizing Florfenicol D3 Amine

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications

UHPLC-MS/MS has become the predominant technique for the analysis of florfenicol (B1672845) and florfenicol amine due to its high sensitivity, selectivity, and speed. nih.govakjournals.com The integration of Florfenicol-d3 (B3026104) Amine, or the closely related Florfenicol-d3, into these methods is essential for achieving robust and validated quantification. nih.govscispace.com

Development of Robust UHPLC-MS/MS Methods for Florfenicol and its Metabolites

The development of a reliable UHPLC-MS/MS method involves several critical steps, from sample preparation to chromatographic separation. For biological matrices like serum, plasma, and tissue, a common initial step is sample extraction. nih.govnih.gov A widely used technique is protein precipitation with acetonitrile (B52724), which provides a quick and efficient extraction of both florfenicol and florfenicol amine. nih.govnih.gov Other methods employ extraction with ethyl acetate (B1210297), followed by cleanup steps such as liquid-liquid partitioning with hexane (B92381) to remove lipids and solid-phase extraction (SPE) to further purify the sample. nih.govnih.gov

Chromatographic separation is typically achieved using reversed-phase columns. The Waters Acquity BEH C18 column is frequently cited for its ability to produce sharp, symmetrical peak shapes in short run times, often under 4 minutes. nih.govresearchgate.net For the simultaneous analysis of the parent drug and its more polar metabolite, florfenicol amine, phenyl-hexyl columns have also been proposed to ensure adequate retention of the amine compound. researchgate.netresearchgate.net The goal is to develop a method that can be fully validated across concentration ranges relevant to field studies, demonstrating high linearity, accuracy, and precision. nih.govresearchgate.net

Optimization of Chromatographic Separation and Mass Spectrometric Parameters

Fine-tuning both chromatographic and mass spectrometric parameters is crucial for method performance. Chromatographic conditions are optimized to achieve baseline separation of analytes from matrix interferences and ensure symmetrical peak shapes.

Table 1: Example of Optimized UHPLC Conditions

Parameter Condition
Column Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) nih.gov
Mobile Phase A: Ultra-pure water; B: Acetonitrile nih.govnih.gov
Gradient Optimized to separate analytes within a short runtime (e.g., 3.5 minutes) nih.gov
Flow Rate 0.3 mL/min nih.govnih.gov
Column Temperature 30°C nih.gov

| Injection Volume | 7.5 µL nih.gov |

Mass spectrometric parameters are optimized by infusing a standard solution of each analyte into the mass spectrometer to identify the most stable and abundant precursor and product ions for Multiple Reaction Monitoring (MRM). nih.gov This ensures maximum sensitivity and selectivity. The electrospray ionization (ESI) source is commonly used, with polarity switching often required; florfenicol and its deuterated standard are typically analyzed in negative mode, while florfenicol amine is analyzed in positive mode. nih.govmdpi.com

Table 2: Optimized Mass Spectrometry Parameters for Florfenicol, Florfenicol Amine, and Florfenicol-d3

Analyte Monitored Transitions (m/z) Cone Voltage (V) Collision Energy (eV)
Florfenicol 355.9 → 185.0 40 18
355.9 → 335.9 40 8
Florfenicol Amine 248.0 → 130.0 40 21
248.0 → 230.0 40 11
Florfenicol-d3 (IS) 359.0 → 187.9 46 18
359.0 → 338.9 46 8

(Note: The product ion used for quantification is in bold. Data sourced from a study on bull serum and seminal plasma. researchgate.net)

Strategies for Mitigating Matrix Effects with Florfenicol-d3 Amine as an Internal Standard

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. isolife.nlnih.gov These effects can compromise the accuracy and reproducibility of quantification. isolife.nl The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound or Florfenicol-d3. veeprho.comisolife.nlnih.gov

A SIL-IS has nearly identical chemical and physical properties to the analyte of interest. isolife.nl It co-elutes from the chromatography column with the analyte and experiences the same degree of ionization suppression or enhancement. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, leading to highly accurate and precise quantification. nih.govnih.gov The effectiveness of this compensation is often verified using post-column infusion experiments, where a standard solution is infused into the system while a blank matrix extract is injected. researchgate.netresearchgate.net Any signal suppression or enhancement observed for the analyte should be mirrored by the SIL-IS, confirming the robustness of the method. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more common, GC-MS represents an alternative analytical approach for the determination of florfenicol and its metabolites. nih.govnih.gov However, the low volatility and polar nature of compounds like florfenicol amine necessitate specific adaptations, particularly chemical derivatization. nih.govjfda-online.com

Adaptation of GC-MS for the Analysis of Florfenicol Amine and its Deuterated Analog

GC-MS methods have been developed for the simultaneous determination of florfenicol and florfenicol amine in tissues like muscle and liver. nih.gov These methods require extensive sample preparation to isolate the analytes and remove interfering substances. A typical workflow involves extraction with ethyl acetate, followed by a lipid removal step (defatting) and further cleanup using solid-phase extraction (SPE) with cartridges like Oasis HLB. nih.gov Because a deuterated analog for florfenicol amine was not always used in older methods, a different compound, such as deuterated chloramphenicol (B1208) (CAP-d5), was sometimes employed as the internal standard. nih.gov The analysis is performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.goviaea.org

Derivatization Protocols for Enhanced Volatility and Detectability

Derivatization is a mandatory step to increase the volatility of polar analytes like florfenicol amine, making them suitable for GC analysis. jfda-online.com This process involves chemically modifying the molecule, typically by replacing active hydrogens on hydroxyl and amine groups with non-polar groups. jfda-online.com

For florfenicol amine, the most common derivatization technique is silylation. nih.govresearchgate.net This is achieved using silylating reagents, with a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS) being frequently reported. nih.govresearchgate.netepa.gov The reaction converts the polar functional groups into their more volatile trimethylsilyl (B98337) (TMS) derivatives, which chromatograph well and produce characteristic mass spectra for detection. nih.govresearchgate.net

Table 3: Common Derivatization Reagents for GC-MS Analysis of Florfenicol Amine

Reagent Description Purpose

| BSTFA + 1% TMCS | N,O-Bis(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane | A powerful silylating agent that reacts with amine and hydroxyl groups to form volatile TMS derivatives. nih.govjfda-online.comresearchgate.net |

Table 4: List of Chemical Compounds

Compound Name
Acetonitrile
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
Chloramphenicol (CAP)
Chloramphenicol-d5 (CAP-d5)
Ethyl acetate
Florfenicol
Florfenicol-d3
Florfenicol Amine
This compound
Hexane
TMCS (Trimethylchlorosilane)

Enzyme-Linked Immunosorbent Assay (ELISA) Methodologies

Development and Validation of Competitive ELISA for Related Analytes using Labeled Standards

Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used as screening tools for veterinary drug residues due to their high throughput and simplicity. The competitive ELISA format is particularly suitable for detecting small molecules like florfenicol and its metabolites. babirus.ae In this format, the analyte in the sample competes with a labeled analyte (typically an enzyme conjugate) for a limited number of antibody binding sites. babirus.aeacs.org A higher concentration of the target analyte in the sample results in a lower signal, allowing for quantification.

Several competitive ELISAs have been developed for florfenicol and florfenicol amine. rsc.orgtandfonline.comnih.gov For instance, a competitive indirect chemiluminescent ELISA (CL-ELISA) was developed for the simultaneous determination of florfenicol (FF) and florfenicol amine (FFA) in chicken muscle. rsc.org This assay demonstrated an IC50 value (the concentration causing 50% inhibition of the signal) of 0.153 µg/kg for FFA. rsc.org Another study produced a monoclonal antibody against florfenicol amine to develop a competitive ELISA for detecting both FF and FFA in eggs, achieving IC50 values of 0.120 ng/mL for FF and 0.118 ng/mL for FFA. tandfonline.comtandfonline.com

While ELISAs use enzyme-labeled reagents for signal generation, the concept of a "labeled standard" is most critically applied in confirmatory methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). In these definitive methods, a stable isotope-labeled internal standard, such as this compound, is added to the sample at the beginning of the workflow. nih.govresearchgate.net This internal standard, which is chemically identical to the target analyte (florfenicol amine) but has a different mass, co-elutes with the analyte and experiences the same extraction inefficiencies and matrix-induced signal suppression or enhancement. By measuring the ratio of the native analyte to the labeled internal standard, highly accurate and precise quantification can be achieved, a level of quality assurance that is essential for regulatory confirmation. nih.govnih.gov

Comprehensive Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical step to isolate the target analytes from complex biological matrices, remove interferences, and concentrate the sample before analysis. The use of this compound as an internal standard is vital for monitoring and correcting for analyte loss during these multi-step procedures.

Optimized Protocols for Acid Hydrolysis in Total Residue Analysis

Regulatory guidelines often require the measurement of total florfenicol residues, which includes the parent drug and all its metabolites that can be converted to a single marker residue. For florfenicol, this marker residue is florfenicol amine. researchgate.netnih.govmerck-animal-health-usa.com A crucial step in this process is strong acid hydrolysis, which serves two purposes: it converts the parent florfenicol and its various metabolites into florfenicol amine, and it releases residues that are covalently bound to tissue components, which would otherwise be non-extractable. researchgate.netnih.govmerck-animal-health-usa.comtandfonline.com

Studies have shown that methods based on solvent extraction alone risk producing false-negative results because a significant portion of the residues can be non-extractable. nih.govmerck-animal-health-usa.com Optimized hydrolysis protocols are therefore essential for an accurate estimation of the total residue content. merck-animal-health-usa.com Common procedures involve hydrolysis with hydrochloric acid (HCl) at elevated temperatures. researchgate.netnih.gov For example, one validated method for swine muscle involves a 24-hour strong acid hydrolysis step. tandfonline.com Another method for determining total residues in eggs utilizes hydrolysis at 95-100°C for four hours. The use of acid hydrolysis ensures a more complete and accurate measurement of all florfenicol-related residues in various animal tissues. merck-animal-health-usa.comoup.com

Advanced Solid-Phase Extraction (SPE) Approaches

Solid-Phase Extraction (SPE) is a widely used cleanup technique that separates compounds from a mixture based on their physical and chemical properties. Following acid hydrolysis and initial extraction, SPE is often employed to remove remaining matrix components that could interfere with instrumental analysis.

Several types of SPE cartridges have been utilized for the cleanup of florfenicol amine.

Mixed-Mode Cationic Exchange (MCX) Cartridges: These are frequently used for cleanup after acid digestion and extraction. nih.gov The sorbent has both reversed-phase and strong cation-exchange properties, allowing for effective retention of the amine analyte while washing away interfering substances.

Dispersive Solid-Phase Extraction (dSPE): In this "QuEChERS-style" approach, the sorbent is added directly to the sample extract. A method for swine muscle uses a dSPE cleanup with a primary secondary amine (PSA) sorbent after LLE. tandfonline.com

Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample directly with a sorbent material (like C18) to create a homogenous mixture that is then packed into a column for extraction and cleanup. MSPD has been successfully used for the determination of florfenicol and florfenicol amine in shrimp and fish. nih.gov

Refined Liquid-Liquid Extraction (LLE) and Protein Precipitation Methods

Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP) are fundamental sample preparation techniques often used prior to SPE or for direct analysis.

Protein Precipitation (PP): This is a rapid and simple method for removing proteins from biological fluids like serum and plasma. A validated UHPLC-MS/MS method for bull serum and seminal plasma uses a quick protein precipitation step with acetonitrile. nih.gov In this procedure, 100 µL of the sample is mixed with acetonitrile (containing the Florfenicol-d3 internal standard), vortexed, and centrifuged to pellet the precipitated proteins, leaving the analytes in the supernatant. nih.gov This approach is noted for being fast, processing numerous samples in under 15 minutes, and requiring minimal sample and solvent volumes. nih.gov

Liquid-Liquid Extraction (LLE): LLE is commonly used to extract florfenicol amine from the aqueous hydrolysate after adjusting the pH. The sample is typically made alkaline (e.g., pH 11) before being extracted with an organic solvent like ethyl acetate. nih.govtandfonline.com This partitions the florfenicol amine into the organic phase, leaving water-soluble interferences behind. The ethyl acetate extract is then often evaporated and reconstituted in a solvent compatible with the analytical instrument. tandfonline.com To remove lipids, a hexane wash is frequently performed on the extract. tandfonline.com

Rigorous Method Validation Parameters and Quality Assurance

Validation parameters consistently evaluated in the literature include linearity, recovery, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

Linearity: Calibration curves for florfenicol amine consistently demonstrate excellent linearity, with coefficients of determination (R²) greater than 0.99. nih.govnih.govtandfonline.com

Recovery: The efficiency of the extraction process is assessed by recovery studies. Mean recoveries for florfenicol amine are generally high across various matrices. For example, studies have reported recoveries ranging from 85.7% to 92.3% in catfish muscle, 99% to 102% in chicken feathers, and 93% to 104% in bovine tissues and eel. merck-animal-health-usa.comnih.govnih.govtandfonline.com

Precision and Accuracy: Precision, measured as the relative standard deviation (RSD), is typically low, indicating good repeatability. For incurred residues in catfish muscle, RSD was below 5%. merck-animal-health-usa.comoup.com In bovine tissues and eel, the RSD was less than 6%. researchgate.netnih.gov Accuracy is often demonstrated by bias calculations, which are generally within ±15%.

Sensitivity (LOD & LOQ): The sensitivity of the methods allows for the detection of residues at very low levels. The LOD and LOQ can vary depending on the matrix and the specific method.

The following tables summarize validation data from various studies on the analysis of Florfenicol Amine.

Method Validation Parameters for Florfenicol Amine (FFA) in Various Matrices
MatrixMethodLODLOQRecovery (%)Precision (RSD %)Reference
Catfish MuscleLC-UV0.044 µg/gN/A85.7 - 92.34.8 - 17.2 merck-animal-health-usa.com
Chicken FeathersLC-MS/MS20 µg/kg24.5 µg/kg99 - 102N/A nih.govtandfonline.com
Bovine Tissues & EelLC-MS/MS0.0005 mg/kg0.01 mg/kg93 - 104<6 nih.gov
Swine, Chicken, Fish Muscleic-ELISA3.08 - 3.86 µg/kgN/A64.6 - 124.711.3 - 25.8 nih.gov
EggsELISA0.3 µg/kgN/A78.3 - 104.1<12 tandfonline.comtandfonline.com
Performance of Competitive Immunoassays for Florfenicol (FF) and Florfenicol Amine (FFA)
Assay TypeAnalyte(s)IC50MatrixReference
CL-ELISAFF & FFA0.153 µg/kg (for FFA)Chicken Muscle rsc.org
Competitive ELISAFF & FFA0.118 ng/mL (for FFA)Eggs tandfonline.comtandfonline.com
ic-ELISAFFA3.34 µg/L (in buffer)Swine, Chicken, Fish nih.gov

Assessment of Linearity, Accuracy, and Precision

The validation of an analytical method is crucial to ensure its reliability. Linearity, accuracy, and precision are fundamental parameters evaluated during this process. The use of this compound as an internal standard has been instrumental in developing robust methods for the quantification of Florfenicol and its primary metabolite, Florfenicol Amine.

Research has consistently demonstrated excellent method performance when a deuterated internal standard is employed. For instance, in a study quantifying Florfenicol and Florfenicol Amine in bull serum and seminal plasma using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with Florfenicol-d3 as the internal standard, the method was validated over concentration ranges suitable for field studies. researchgate.netnih.gov The validation showed consistently high linearity, with the coefficient of determination (R²) always greater than 0.99. researchgate.netnih.govnih.gov The accuracy and precision were also exceptional, with the calculated bias consistently within ±15% of the nominal concentration and the coefficient of variation (CV%) remaining below 15% for all quality control levels tested. researchgate.netnih.govnih.gov

A study specifically utilizing Florfenicol Amine-d3 for the analysis of goat milk reported detailed accuracy and precision data. nih.gov The inter-assay accuracy for Florfenicol Amine was found to be within 97.2% and 108.8%, with the intra-assay CVs ranging from 1.6% to 3.1%, highlighting the method's high degree of precision and accuracy. nih.gov

Table 1: Linearity, Accuracy, and Precision Data for Analytical Methods Quantifying Florfenicol Amine

MatrixAnalytical MethodInternal StandardLinearity (R²)Accuracy (Bias % or Recovery %)Precision (CV% or RSD%)Reference
Bull Serum & Seminal PlasmaUHPLC-MS/MSFlorfenicol-d3>0.99Bias within ±15%<15% researchgate.netnih.gov
Goat MilkUPLC-MS/MSFlorfenicol Amine-d3Not Specified97.2% - 108.8% (Inter-assay)1.6% - 3.1% (Intra-assay) nih.gov
Porcine & Bovine KidneyLC-MS/MSFlorfenicol Amine-d3Not Specified93.1% - 104.5% (Recovery)≤14.4% (Intra-day RSD) wur.nl
EggsUPLC-MS/MSNot Specified>0.99891.2% - 102.4% (Recovery)≤10.9% researchgate.net

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. europa.eu The determination of these limits is essential, especially when analyzing residues in food products or environmental samples where low concentrations can be significant.

Various studies have established the LOD and LOQ for Florfenicol Amine in different biological matrices. In a UPLC-MS/MS method for analyzing goat milk, which used Florfenicol Amine-d3 as an internal standard, the LOD was determined to be approximately 3 µg/kg, with the LOQ set at 8 µg/kg, which was the lowest point on the linear calibration curve. nih.gov Another study focusing on the determination of total Florfenicol residues as Florfenicol Amine in eggs established an LOD of 0.5 µg/kg and an LOQ of 1.0 µg/kg. researchgate.net These low detection and quantification limits demonstrate the high sensitivity of the methods, enabling the monitoring of trace-level residues.

Table 2: LOD and LOQ for Florfenicol Amine in Various Matrices

MatrixAnalytical MethodLOD (µg/kg)LOQ (µg/kg)Reference
Goat MilkUPLC-MS/MS~38 nih.gov
Chicken MuscleChemiluminescent ELISA0.353Not Specified rsc.org
EggsUPLC-MS/MS0.51.0 researchgate.net
EggsQuEChERS-HPLC-FLD0.03 - 1.50.1 - 5.0 mdpi.com

Evaluation of Selectivity and Specificity in Complex Biological and Environmental Samples

Selectivity and specificity are paramount in the analysis of complex samples like tissues, milk, serum, and plasma, which contain numerous endogenous compounds. researchgate.netnih.govnih.gov These compounds can interfere with the analysis, leading to inaccurate results. This interference, known as the matrix effect, is a significant challenge in bioanalysis.

The use of an isotope-labeled internal standard such as this compound is a highly effective strategy to ensure selectivity and mitigate matrix effects. medchemexpress.comukim.mk Because this compound is structurally identical to Florfenicol Amine apart from its isotopic composition, it co-elutes during chromatography and experiences the same ionization suppression or enhancement in the mass spectrometer source. veeprho.com By calculating the ratio of the analyte's signal to that of the internal standard, these variations are effectively normalized, leading to a highly specific and accurate measurement.

Method validation protocols routinely include the analysis of blank matrix samples to confirm the absence of interfering peaks at the retention time of the target analyte and its internal standard. nih.govnih.gov For example, in the validation of a UHPLC-MS/MS method for bull serum and seminal plasma, the analysis of ten different blank samples for each matrix showed no chromatographic interferences, proving the method's high selectivity. nih.govresearchgate.net Similarly, a study on goat milk confirmed selectivity by analyzing non-spiked control milk and finding no interfering signals. nih.gov The specificity of these methods is further enhanced by the use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and its deuterated internal standard (e.g., FFA-d3: m/z 251.0 → 132.0), providing an additional layer of confirmation. wur.nl

Applications in Metabolic and Depletion Studies of Florfenicol

Elucidation of Florfenicol (B1672845) Biotransformation Pathways and Metabolite Formation

The biotransformation of Florfenicol is a complex process involving multiple metabolic pathways. Florfenicol is known to metabolize into several compounds, including Florfenicol Amine, Florfenicol oxamic acid, and Florfenicol alcohol. mdpi.comnih.gov The use of stable isotope-labeled compounds, such as Florfenicol-d3 (B3026104), is instrumental in tracing the fate of the parent drug and identifying its various metabolites. glpbio.comacs.org

By introducing Florfenicol-d3 into in vitro or in vivo systems, researchers can accurately track the conversion of the parent compound into its metabolites through techniques like liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium (B1214612) label creates a unique mass signature, allowing for the clear differentiation of drug-related compounds from endogenous molecules within complex biological matrices. acs.org This approach has been crucial in confirming that Florfenicol Amine is a major metabolite across various animal species. mdpi.com Studies have demonstrated that the metabolic process can involve amide hydrolysis, dechlorination, dehydration, defluorination, and sulfone reduction. researchgate.net The elucidation of these pathways is essential for a comprehensive understanding of how animals process Florfenicol.

Role of Florfenicol Amine as a Marker Residue in Metabolism Research

Regulatory agencies have designated Florfenicol Amine as the marker residue for Florfenicol in the edible tissues of food-producing animals. nih.govmerck-animal-health-usa.comeuropa.eu This designation is based on the fact that Florfenicol and its other metabolites can be chemically converted to Florfenicol Amine through acid hydrolysis. merck-animal-health-usa.comresearchgate.net This process allows for the estimation of the total Florfenicol-related residue in a given tissue sample. merck-animal-health-usa.com

The stability and unique mass of Florfenicol-d3 Amine make it an ideal internal standard for the accurate quantification of Florfenicol Amine in these regulatory monitoring methods. veeprho.com By adding a known amount of this compound to a sample, any variations in the extraction process or instrument response can be corrected, leading to more reliable and precise measurements of the marker residue. core.ac.uk

Utilization of this compound in Quantitative Metabolic Profiling

Quantitative metabolic profiling is a powerful technique used to determine the concentrations of multiple metabolites simultaneously. In the context of Florfenicol research, this compound plays a vital role as an internal standard in LC-MS/MS methods developed for this purpose. veeprho.comresearchgate.netmedchemexpress.com

The use of a deuterated internal standard like this compound is crucial for achieving accurate and precise quantification. veeprho.com It helps to compensate for matrix effects, where other components in the biological sample can interfere with the ionization of the target analyte, and for any loss of analyte during the sample preparation steps. core.ac.uk This ensures that the measured concentrations of Florfenicol and its metabolites are a true reflection of their levels in the biological sample. Research has shown that methods utilizing Florfenicol-d3 as an internal standard exhibit good linearity and recovery for the quantification of Florfenicol and Florfenicol Amine in various matrices like serum and seminal plasma. researchgate.net

Table 1: Analytical Method Parameters for Florfenicol and its Metabolites

AnalyteInternal StandardMatrixLinearity (R²)Recovery (%)Reference
FlorfenicolChloramphenicol-d5Chicken Claws>0.9988.91 - 115.83 mdpi.com
Florfenicol AmineChloramphenicol-d5Chicken Claws>0.9988.91 - 115.83 mdpi.com
FlorfenicolChloramphenicol-d5Chicken Muscle>0.9987.08 - 104.66 mdpi.com
Florfenicol AmineChloramphenicol-d5Chicken Muscle>0.9987.08 - 104.66 mdpi.com
FlorfenicolChloramphenicol-d5Chicken Liver>0.9995.35 - 112.83 mdpi.com
Florfenicol AmineChloramphenicol-d5Chicken Liver>0.9995.35 - 112.83 mdpi.com
FlorfenicolFlorfenicol-d3Bull Serum>0.99- researchgate.net
Florfenicol AmineFlorfenicol-d3Bull Serum>0.99- researchgate.net
FlorfenicolFlorfenicol-d3Bull Seminal Plasma>0.99- researchgate.net
Florfenicol AmineFlorfenicol-d3Bull Seminal Plasma>0.99- researchgate.net
Florfenicol Amine-Eel & Bovine Tissues>0.99893 - 104 nih.gov

In Vitro and In Vivo Depletion Kinetics of Florfenicol and Florfenicol Amine

Understanding the rate at which Florfenicol and its primary metabolite, Florfenicol Amine, are eliminated from an animal's body is crucial for establishing appropriate withdrawal periods for food products. Depletion studies, conducted both in vitro and in vivo, provide this critical data.

In vivo studies in various species have tracked the concentrations of Florfenicol and Florfenicol Amine in plasma and edible tissues over time following drug administration. For instance, a study in broiler chickens showed that residues of both compounds persisted in the kidneys and liver for 7 days after multiple oral doses. nih.gov In goats, the plasma half-life of Florfenicol was found to be 101.80 hours, while that of Florfenicol Amine was significantly longer at 207.69 hours after subcutaneous injections. nih.gov In tilapia, Florfenicol Amine was rapidly eliminated from the fillet with an estimated half-life of 2.32 days. usgs.gov These studies often utilize robust analytical methods, with this compound as an internal standard, to ensure the accuracy of the residue measurements.

Table 2: In Vivo Depletion and Pharmacokinetic Parameters of Florfenicol and Florfenicol Amine

SpeciesMatrixCompoundHalf-life (t½)Cmax (µg/mL or µg/kg)Tmax (h)Reference
ChickensPlasmaFlorfenicol8.34 ± 0.64 h (oral)10.23 ± 1.670.63 ± 0.07 nih.gov
ChickensKidneyFlorfenicol-119.34 ± 31.81 (at 7 days)- nih.gov
ChickensKidneyFlorfenicol Amine-60.67 ± 13.05 (at 7 days)- nih.gov
ChickensLiverFlorfenicol-817.34 ± 91.65 (at 7 days)- nih.gov
ChickensLiverFlorfenicol Amine-48.50 ± 13.07 (at 7 days)- nih.gov
GoatsPlasmaFlorfenicol101.80 h-- nih.gov
GoatsPlasmaFlorfenicol Amine207.69 h-- nih.gov
TilapiaFilletFlorfenicol Amine2.32 days-- usgs.gov
DonkeysPlasmaFlorfenicol5.92 ± 3.25 h0.13 ± 0.020.68 ± 0.09 frontiersin.org
DonkeysPlasmaFlorfenicol Amine15.95 ± 14.04 h0.08 ± 0.010.72 ± 0.72 frontiersin.org

Comparative Metabolic Studies Across Diverse Animal Species and Tissues

The metabolism of Florfenicol can vary significantly across different animal species and even between different tissues within the same animal. redalyc.org Comparative metabolic studies are therefore essential to understand these differences and to ensure that regulatory decisions are appropriate for each species.

For example, a study comparing sheep and rabbits found that rabbits exhibited a greater level of Florfenicol metabolism, as indicated by higher concentrations of Florfenicol Amine. redalyc.org Another study in donkeys showed rapid absorption and slow elimination of Florfenicol and Florfenicol Amine. frontiersin.orgfrontiersin.org In broiler chickens, a study found that Florfenicol and Florfenicol Amine could be found in the claws at higher concentrations than in muscle and liver samples at each sampling point. mdpi.com These comparative analyses highlight the species-specific nature of drug metabolism and the importance of conducting targeted studies for different animals. The use of this compound in these studies provides a consistent and reliable method for quantifying metabolites across these diverse biological systems.

Table 3: Comparative Tissue Concentrations of Florfenicol Amine (FFC-a) at 4 hours post-administration

TissueSheep (µg/g)Rabbits (µg/g)Reference
Kidney~0.8~2.5 redalyc.org
Liver~0.6~1.8 redalyc.org
Muscle~0.4~1.2 redalyc.org
Lung~0.5~1.5 redalyc.org

This compound is a powerful and essential tool in the field of veterinary drug metabolism and residue analysis. Its application as an internal standard has significantly improved the accuracy and reliability of methods used to study the biotransformation, depletion, and comparative metabolism of Florfenicol. By enabling precise quantification and confident identification of metabolites, this compound plays a critical role in ensuring the safety of food products derived from treated animals and in advancing our understanding of veterinary pharmacology.

Q & A

Q. How to statistically analyze batch-to-batch variability in this compound reference material synthesis?

  • Methodological Answer: Use ANOVA to compare purity and isotopic enrichment across synthesis batches. For example, batch variability in deuterium incorporation (≥98% purity) can be assessed via NMR or HRMS .

Q. What computational tools predict this compound stability under varying pH and temperature conditions?

  • Methodological Answer: Apply Arrhenius equation-based kinetic modeling to extrapolate degradation rates from accelerated stability studies. Validate with real-time data from long-term storage at −20°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.